molecular formula C27H26N4O2S3 B15103525 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B15103525
M. Wt: 534.7 g/mol
InChI Key: YXYQAPXGIXDTDT-MBTHVWNTSA-N
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Description

The compound with the molecular formula C27H26N4O2S3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H26N4O2S3 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with thiophene derivatives under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of C27H26N4O2S3 may involve large-scale batch reactions in specialized reactors. The process is optimized to ensure high efficiency and minimal by-products. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

C27H26N4O2S3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various catalysts depending on the specific substitution reaction.

Major Products Formed

Scientific Research Applications

C27H26N4O2S3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which C27H26N4O2S3 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C27H26N4O2S3: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other thiophene derivatives and aromatic amines.

    Uniqueness: The presence of multiple functional groups and the specific arrangement of atoms in

Properties

Molecular Formula

C27H26N4O2S3

Molecular Weight

534.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H26N4O2S3/c1-17-7-11-19(12-8-17)31-26(33)24-21-5-3-4-6-22(21)36-25(24)29-27(31)35-16-23(32)30-28-15-18-9-13-20(34-2)14-10-18/h7-15H,3-6,16H2,1-2H3,(H,30,32)/b28-15-

InChI Key

YXYQAPXGIXDTDT-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)SC)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)SC)SC5=C3CCCC5

Origin of Product

United States

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